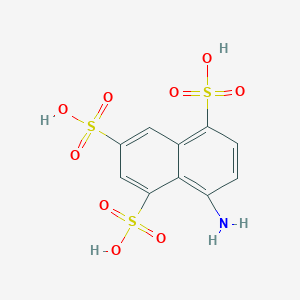

8-Aminonaphthalene-1,3,5-trisulfonic acid

Description

Historical Development and Significance of Naphthalene (B1677914) Sulfonic Acid Derivatives in Scientific Inquiry

The journey of naphthalene sulfonic acid derivatives began with the discovery of naphthalene in the early 19th century. Initially, their primary applications were in the synthesis of dyes and pigments due to their ability to produce vibrant and stable colors. The sulfonation of naphthalene was a critical industrial process, leading to the production of a wide array of intermediates for the dye industry.

In the realm of scientific inquiry, the significance of these compounds evolved from being mere industrial chemicals to indispensable research tools. The introduction of amino and sulfonic acid groups onto the naphthalene core created molecules with intrinsic fluorescence, a property that was soon exploited by researchers. These derivatives became some of the earliest fluorescent probes used to study biological systems. Their ability to change fluorescence properties in response to their local environment allowed scientists to investigate phenomena such as protein conformational changes and membrane dynamics. This marked a pivotal shift from their industrial origins to becoming key players in advancing our understanding of molecular and cellular biology.

Comparative Analysis of Aminonaphthalenetrisulfonic Acid Isomers in Research Contexts

The positioning of the sulfonic acid groups on the naphthalene ring gives rise to various isomers, each with subtly different properties that can be advantageous for specific research applications. A comparative analysis of these isomers is crucial for selecting the most appropriate tool for a given scientific question.

The core structure of aminonaphthalenetrisulfonic acids consists of a naphthalene bicyclic system. The positions of the amino and sulfonic acid groups are denoted by a numbering system. In the case of 8-aminonaphthalenetrisulfonic acids, the amino group is at position 8. The sulfonic acid groups can then be arranged in different patterns, such as 1,3,5- and 1,3,6-.

The 1,3,5-trisulfonic acid derivative has a different spatial arrangement of its charged groups compared to the 1,3,6-isomer. This can lead to differences in how they interact with the surfaces of proteins or the hydrophilic environment of a solvent, potentially affecting their fluorescence quantum yield and lifetime. The steric environment around the amino group, which is the primary site for conjugation to other molecules, can also be altered by the positioning of the nearby sulfonic acid groups, potentially influencing labeling efficiency.

One of the most extensively studied and utilized aminonaphthalenetrisulfonic acid isomers is 8-Aminonaphthalene-1,3,6-trisulfonic acid, commonly known as ANTS. researchgate.netnih.govnih.govnih.gov Its high negative charge and strong fluorescence have made it a workhorse in the field of glycobiology. researchgate.netnih.gov ANTS is widely used as a fluorescent label for the analysis of carbohydrates by capillary electrophoresis (CE) and polyacrylamide gel electrophoresis (PAGE). researchgate.netnih.govnih.gov

The primary application of ANTS involves its covalent attachment to the reducing end of saccharides through a process called reductive amination. biotium.com This imparts a negative charge and a fluorescent tag to the otherwise neutral and non-fluorescent sugar molecules, enabling their separation and sensitive detection. This technique, often referred to as Fluorophore-Assisted Carbohydrate Electrophoresis (FACE), has been instrumental in the structural analysis and sequencing of complex oligosaccharides from glycoproteins and other biological sources. researchgate.net

Beyond glycobiology, ANTS has also found applications in studying membrane fusion and permeability, often in conjunction with a quencher molecule. biotium.comfishersci.fisigmaaldrich.com Its utility as a neuronal tracer has also been demonstrated. fishersci.fi The extensive body of research utilizing ANTS highlights the significant impact that a well-characterized fluorescent probe can have on advancing various fields of scientific investigation.

Current Research Landscape and Future Trajectories for 8-Aminonaphthalene-1,3,5-trisulfonic Acid

While its 1,3,6-isomer has been more prominent, this compound is also a valuable compound in advanced chemical research. ontosight.ai It shares the fundamental properties of high water solubility and fluorescence with its isomer, making it suitable for similar applications.

Current research utilizing this compound often leverages its fluorescent properties for labeling and detection in various analytical techniques. It serves as a fluorescent label for oligosaccharides and glycoproteins in capillary electrophoresis, similar to ANTS. Its applications also extend to the study of membrane dynamics and as a neuronal tracer.

The future trajectory for this compound in research is likely to involve its application in more specialized areas where its unique isomeric structure may offer advantages. For instance, the subtle differences in its steric and electronic properties compared to ANTS could be exploited for more efficient labeling of specific types of molecules or for developing probes with tailored environmental sensitivity. As analytical techniques become more sophisticated and the need for a diverse toolkit of fluorescent probes grows, it is anticipated that researchers will further explore the nuanced capabilities of this compound. This could lead to its increased use in areas such as high-resolution imaging, single-molecule studies, and the development of novel biosensors.

Compound Information

| Compound Name |

| This compound |

| 8-Aminonaphthalene-1,3,6-trisulfonic acid |

| Naphthalene |

| Naphthalene sulfonic acid |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO₉S₃ |

| Molecular Weight | 383.38 g/mol |

| Appearance | Solid |

| Solubility | High in water |

| Functional Groups | 1 Amino group, 3 Sulfonic acid groups |

| Primary Application | Fluorescent label |

Structure

3D Structure

Properties

IUPAC Name |

8-aminonaphthalene-1,3,5-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO9S3/c11-7-1-2-8(22(15,16)17)6-3-5(21(12,13)14)4-9(10(6)7)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVVDWMOCSOAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170618 | |

| Record name | 8-Aminonaphthalene-1,3,5-trisulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17894-99-4 | |

| Record name | 8-Amino-1,3,5-naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17894-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Aminonaphthalene-1,3,5-trisulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017894994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Aminonaphthalene-1,3,5-trisulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminonaphthalene-1,3,5-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Aminonaphthalene-1,3,5-trisulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7785R978N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Naphthalene (B1677914) Trisulfonic Acid Precursors

The foundational step in the synthesis is the polysulfonation of naphthalene. This process involves the introduction of three sulfonic acid groups onto the naphthalene ring, a reaction whose outcome is highly dependent on the reaction conditions.

The direct sulfonation of naphthalene to achieve a trisubstituted product requires forcing conditions due to the deactivating effect of the sulfonic acid groups already present on the aromatic ring. The traditional and most common method involves heating naphthalene with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures.

The reaction proceeds stepwise. Mono-sulfonation kinetically favors the 1-position. Subsequent sulfonation is influenced by both steric hindrance and the electronic effects of the existing sulfonyl group. To achieve the 1,3,5-trisubstituted pattern, specific temperature control is crucial. A typical industrial process involves reacting naphthalene with 65% oleum, with a carefully controlled temperature gradient, which may be held at 150°-155° C for several hours to ensure the desired trisulfonation. google.comgoogle.com An alternative approach involves the sulfonation of 1,5-naphthalene disulfonic acid with oleum at temperatures between 90 and 95°C, which can yield the desired 1,3,5-naphthalene trisulfonic acid with high purity. google.com

Recent advancements have explored the use of solid acid catalysts, such as Cr-SO₄/ZrO₂, to improve regioselectivity and create more sustainable processes by reducing sulfuric acid waste.

Table 1: Comparison of Sulfonation Methods for Naphthalene-1,3,5-trisulfonic acid

| Method | Sulfonating Agent | Temperature (°C) | Duration (hours) | Key Features |

| Traditional Oleum | 65% Oleum | 150-155 google.com | 2-3 google.com | Established industrial process; requires careful temperature control. |

| Stepwise Oleum | Oleum | 90-95 google.com | 4-6 google.com | Starts from 1,5-naphthalene disulfonic acid; high purity product (>98%). google.com |

| Solid Superacid | SO₃ over Cr-SO₄/ZrO₂ | 160-170 | Not specified | Suppresses naphthalene sublimation, leading to high yield (98%). |

Regioselective Isomer Formation and Separation Techniques

During the sulfonation of naphthalene, a mixture of trisulfonic acid isomers is often formed, with the main components being naphthalene-1,3,6-trisulfonic acid, naphthalene-1,3,5-trisulfonic acid, and naphthalene-1,3,7-trisulfonic acid. google.com The distribution of these isomers is highly sensitive to reaction temperature and time. The formation of the thermodynamically stable 1,3,6-isomer is often favored, while the 1,3,5-isomer is a significant component under specific conditions.

Given the formation of isomeric mixtures, effective separation techniques are critical for isolating the desired naphthalene-1,3,5-trisulfonic acid precursor. Various chromatographic methods have been developed for this purpose. High-Performance Thin-Layer Chromatography (HPTLC) on amine-functionalized silica (B1680970) gel plates (HPTLC NH2 F254s) has been shown to effectively separate naphthalene-1,3,7-trisulfonic acid from naphthalene-1,3,6-trisulfonic acid. merckmillipore.com Capillary zone electrophoresis is another powerful analytical technique used to separate naphthalenesulfonate isomers, including mono- and di-sulfonates, by using macrocyclic polyamines as an additive in the running solution. rsc.org For quantitative analysis in environmental samples, methods involving solid-phase extraction followed by on-line derivatization and gas chromatography-mass spectrometry have been employed for various naphthalene sulfonic acid isomers. nih.gov

Amination Strategies for the Introduction of the Amino Group

Once the naphthalene trisulfonic acid precursor is obtained, the next critical step is the introduction of the amino group at the C-8 position. This is typically accomplished through one of two primary pathways: a modified Bucherer reaction or, more commonly, the reduction of a nitro-substituted intermediate.

The Bucherer reaction is a versatile and reversible chemical reaction that converts a naphthol into a naphthylamine in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite. wikipedia.orgorganicreactions.org This reaction is a cornerstone in the synthesis of various aminonaphthalenesulfonic acids, which are important dye precursors. wikipedia.orgyoutube.com The mechanism involves the addition of bisulfite to the naphthol, followed by nucleophilic attack by ammonia and subsequent elimination of water and the bisulfite group. wikipedia.org

While widely used for other isomers, the direct application of the Bucherer reaction to synthesize 8-aminonaphthalene-1,3,5-trisulfonic acid from the corresponding 8-hydroxynaphthalene-1,3,5-trisulfonic acid is less common in industrial literature compared to the nitration-reduction pathway. The efficiency of the reaction can be influenced by impurities, and process modifications, such as extraction steps to remove residual hydroxynaphthalenes, have been developed to improve the purity of the final amino product in related syntheses. google.com

A more prevalent industrial route for introducing the amino group at the C-8 position involves the nitration of the naphthalene-1,3,5-trisulfonic acid precursor, followed by the reduction of the resulting nitro group.

First, the naphthalene-1,3,5-trisulfonic acid is nitrated using a mixed acid (nitric acid and sulfuric acid) at controlled temperatures, typically between 30 to 40°C. google.comchemicalbook.com This electrophilic substitution reaction is directed by the existing sulfonic acid groups, leading to the formation of 8-nitronaphthalene-1,3,5-trisulfonic acid. google.comguidechem.com The yield of this reaction can be modest, with some reports indicating yields around 46-48% under certain conditions, due to the formation of by-products. google.com

The subsequent step is the reduction of the nitro group to an amine. This transformation is a standard procedure in aromatic chemistry. A common method is the Bechamp reduction, which uses iron filings in an acidic medium. google.com Another established method is catalytic hydrogenation, where the nitro compound is reduced using hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon (Pd/C). google.com For the related synthesis of 1-amino-naphthalene-3,6,8-trisulfonic acid, catalytic reduction using cobalt, palladium, or platinum sulfides under alkaline conditions (pH 7.5-12) has been shown to be effective. google.com This pathway ultimately yields the target molecule, this compound.

Table 2: Summary of Amination Pathways

| Pathway | Intermediate | Key Reagents | Typical Conditions | Product |

| Nitration-Reduction | 8-Nitronaphthalene-1,3,5-trisulfonic acid guidechem.com | 1. HNO₃/H₂SO₄ google.com 2. Fe/acid or H₂/catalyst google.comgoogle.com | 1. Nitration at 30-40°C google.com 2. Reduction | This compound |

| Bucherer Reaction | 8-Hydroxynaphthalene-1,3,5-trisulfonic acid | NH₃, NaHSO₃ wikipedia.org | Aqueous, heated wikipedia.org | This compound |

Synthesis of Salt Derivatives for Research Applications

For ease of handling, purification, and application, this compound is often converted into its salt form, most commonly the trisodium (B8492382) salt. This is achieved through a straightforward acid-base reaction.

The free acid is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521). The trisodium salt is then typically precipitated from the solution by adding a water-miscible organic solvent, like absolute ethanol (B145695), with vigorous stirring. The resulting solid is collected by filtration, washed with an ethanol-water mixture, followed by pure ethanol and ether to remove residual water and impurities, and then dried under vacuum at an elevated temperature (e.g., 110°C) to yield the final salt product as a powder. This salt form is an important intermediate in the synthesis of other compounds, such as the drug Suramin. pharmaffiliates.com

Preparation of this compound Trisodium Salt

A common laboratory-scale preparation of the trisodium salt of this compound involves the neutralization of the free acid with a sodium hydroxide solution. The salt is then precipitated from the aqueous solution by the addition of a less polar solvent, such as ethanol.

In a typical procedure, a warm aqueous solution of this compound is treated with a 5N sodium hydroxide solution. Absolute ethanol is then gradually added to the warm solution with vigorous stirring. As the ethanol is introduced, the solubility of the trisodium salt decreases, causing it to precipitate out of the solution. The mixture is then cooled to room temperature to ensure maximum precipitation. The solid product is collected by filtration, washed sequentially with aqueous ethanol, absolute ethanol, and ether to remove any remaining impurities and solvent, and finally dried under vacuum at an elevated temperature to yield the purified this compound trisodium salt.

| Parameter | Description | Source |

|---|---|---|

| Starting Material | This compound | |

| Reagent | 5N Sodium Hydroxide | |

| Precipitating Agent | Absolute Ethanol | |

| Washing Solvents | Aqueous ethanol, ethanol, ether | |

| Drying Conditions | In vacuo at 110° C |

Emerging Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more environmentally benign and sustainable methods for chemical synthesis. For the production of this compound, this has led to research into greener alternatives for the traditional synthetic steps.

One significant area of improvement is in the reduction of the nitro intermediate. The classical Béchamp reduction, which uses iron filings in an acidic medium, generates large quantities of iron oxide sludge, posing significant disposal challenges. A greener alternative that has been explored is catalytic hydrogenation. This method employs catalysts such as cobalt, palladium, or platinum sulfides to facilitate the reduction of the nitro group with hydrogen gas. google.com This process is conducted under pressure and at elevated temperatures in an alkaline aqueous solution. google.com Catalytic hydrogenation offers several advantages, including higher product yields, the elimination of iron sludge waste, and the potential for catalyst recycling. For instance, the use of cobalt polysulfide as a catalyst has been shown to be effective. google.com

Another aspect of green chemistry being considered is the sulfonation process itself. Traditional sulfonation with oleum is effective but uses a large excess of strong acid and can lead to the formation of byproducts. Research into alternative sulfonation methods for naphthalene and other aromatics includes the use of sulfur trioxide in inert organic solvents like methylene (B1212753) chloride. google.com This approach can offer better control over the reaction and potentially reduce the acid waste stream. Furthermore, investigations into reaction conditions, such as temperature and the use of specific solvents, aim to improve the selectivity and yield of the desired sulfonic acid isomers, thereby minimizing waste and the need for extensive purification steps. shokubai.org

Microwave-assisted synthesis is another emerging technique in green chemistry that has been applied to related compounds. For example, a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction has been developed for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. acs.orgnih.gov This method offers significantly reduced reaction times and milder conditions compared to traditional methods. While not directly applied to the synthesis of this compound, this approach highlights the potential for microwave technology to create more efficient and environmentally friendly synthetic routes for naphthalenesulfonic acid derivatives.

The overarching goals of these emerging approaches are to increase reaction efficiency, reduce the use and generation of hazardous substances, and minimize the environmental impact of the entire synthetic process. This includes efforts to recycle acidic streams generated during isolation and washing steps, further contributing to a more sustainable chemical process. google.com

| Synthetic Step | Traditional Method | Emerging/Green Approach | Key Advantages of Green Approach | Source |

|---|---|---|---|---|

| Reduction of Nitro Group | Béchamp reduction (Iron/Acid) | Catalytic Hydrogenation (e.g., Co, Pd, Pt sulfides) | Higher yield, no iron sludge, catalyst recycling | google.com |

| Sulfonation | Oleum (fuming sulfuric acid) | SO₃ in inert organic solvents | Better reaction control, potentially less acid waste | google.com |

| General Synthesis | Conventional heating | Microwave-assisted synthesis (for related compounds) | Reduced reaction times, milder conditions | acs.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Chromatographic Separations

High-resolution chromatography is essential for the analysis and purification of ANTS and its derivatives. Techniques like High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), provide the necessary efficiency and resolution.

HPLC is a cornerstone technique for the analysis of 8-Aminonaphthalene-1,3,5-trisulfonic acid. It is scalable and can be adapted for both analytical quantification and preparative isolation of impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for analyzing this compound. sielc.com This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A specific RP-HPLC method utilizes a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) to achieve separation. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water, with an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), a volatile acid like formic acid is substituted for phosphoric acid. sielc.com This method is robust and can be scaled for preparative separations or used in pharmacokinetic studies. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |

| Application | Analytical separation, preparative isolation, pharmacokinetics | sielc.com |

To achieve faster analysis times and improved resolution, the principles of HPLC can be extended to Ultra-Performance Liquid Chromatography (UPLC). UPLC systems utilize columns packed with smaller particles (typically under 3 µm) and operate at higher pressures than traditional HPLC systems. sielc.com This enhancement in technology allows for significantly reduced run times and increased sample throughput, making it a valuable technique for high-demand analytical environments. The methodologies developed for HPLC analysis of this compound are directly transferable to UPLC systems by employing columns with smaller particle sizes. sielc.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. 8-Aminonaphthalene-1,3,6-trisulfonic acid, a closely related isomer and common fluorescent label also known as ANTS, is extensively used in CE for the analysis of carbohydrates. sigmaaldrich.com When attached to otherwise neutral carbohydrates, the three sulfonate groups of ANTS impart a significant negative charge, allowing for their separation in an electric field. ias.ac.in The separation of ANTS-labeled neutral and acidic oligosaccharides can be optimized by performing the electrophoresis at a low pH of 2.5, which suppresses both the charge from carboxylic acid groups on the analytes and the electroosmotic flow within the capillary. nih.govcapes.gov.br This results in separations based primarily on the size of the carbohydrate. ias.ac.innih.gov Using this technique, complex mixtures of oligosaccharides can be separated with excellent resolution in under 8 minutes. nih.gov

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Analyte | ANTS-labeled oligosaccharides (neutral and sialylated) | High-resolution separation of complex carbohydrate mixtures | nih.gov |

| Background Electrolyte | Phosphate Buffer | Provides conductivity and maintains pH | nih.gov |

| pH | 2.5 | Suppresses electroosmotic flow and charge from acidic groups | nih.govcapes.gov.br |

| Detection | Laser-Induced Fluorescence (LIF) | Achieves high sensitivity (attomole detection limits) | nih.gov |

| Separation Time | < 8 minutes | Rapid analysis of complex mixtures | nih.gov |

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a powerful analytical method that employs ANTS as a fluorescent tag for the sensitive detection and analysis of carbohydrates. ias.ac.innih.gov

Principles: The core principle of FACE involves the covalent labeling of the reducing end of a carbohydrate with a fluorophore like ANTS. sigmaaldrich.comias.ac.in This is achieved through a reductive amination reaction, where the primary amino group of ANTS reacts with the aldehyde group of the carbohydrate to form a Schiff base, which is then stabilized by reduction with sodium cyanoborohydride to a secondary amine. sigmaaldrich.com Each carbohydrate molecule is tagged with a single ANTS molecule, which imparts a strong negative charge due to its three sulfonate groups. ias.ac.in This uniform charge-to-mass ratio allows for the high-resolution separation of the labeled carbohydrates by polyacrylamide gel electrophoresis (PAGE) primarily based on their size. ias.ac.innih.gov The fluorescence of the ANTS label allows for sensitive detection, and the band intensity on the gel is directly proportional to the amount of the specific carbohydrate present in the sample. ias.ac.innih.gov

Applications: FACE is widely applied in glycobiology for the separation and quantification of oligosaccharides released from glycoproteins. nih.govresearchgate.net The technique is sensitive and straightforward for determining the presence and relative abundance of individual saccharides in a complex mixture. nih.gov It is also used to study carbohydrate-protein interactions; if a labeled carbohydrate binds to a protein, its electrophoretic mobility is retarded, which can be observed on the gel. ias.ac.inznaturforsch.com This allows for an efficient methodology for analyzing these crucial biological interactions. znaturforsch.com

Microchip electrophoresis has emerged as a method for achieving high-speed, high-throughput analysis of complex mixtures, including labeled oligosaccharides. nih.gov These microfluidic devices integrate separation channels, injection systems, and sometimes detection optics onto a small chip, offering advantages in speed, sample consumption, and automation over conventional CE. rsc.org

The analysis of fluorophore-labeled carbohydrates on microchips presents challenges, such as the adsorption of the highly charged analytes to the microchannel surfaces. nih.gov To overcome this, dynamic coating additives like cellulose (B213188) derivatives are used to suppress adsorption and enable high-performance separations. nih.gov Under optimal conditions, complex mixtures of over a dozen different oligosaccharides can be separated in less than a minute with high efficiency. nih.gov Furthermore, online sample preconcentration techniques, such as large volume sample stacking with electroosmotic flow pump (LVSEP), can be integrated into microchip platforms. rsc.org This allows for a significant enhancement in detection sensitivity, with improvements of over 2,900-fold reported, making it possible to analyze very dilute samples. rsc.org

Capillary Electrophoresis (CE) and Microfluidic Platforms

Mass Spectrometric Elucidation and Quantification

Mass spectrometry serves as a cornerstone for the structural elucidation and quantification of this compound and its derivatives. The high sensitivity and mass accuracy of modern mass spectrometric techniques enable detailed analysis, particularly when the compound is used as a fluorescent label for other molecules, such as carbohydrates.

MALDI-TOF MS is a powerful technique for the analysis of macromolecules, and it has been successfully applied to carbohydrates derivatized with aminonaphthalene trisulfonic acid isomers. In a common workflow, N-glycans are labeled with a charged fluorophore like an aminonaphthalene trisulfonic acid isomer and separated by polyacrylamide gel electrophoresis. The labeled glycans are then eluted and analyzed by MALDI-TOF MS. nih.gov

For the analysis of N-glycans labeled with the closely related isomer 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), specific matrices and conditions have been found to be optimal. nih.govresearchgate.net While common matrices such as 2,5-dihydroxybenzoic acid (DHB) and 3-hydroxy-picolinic acid (HPA) failed to produce strong signals, a matrix of 3-aminoquinoline (B160951) containing ammonium (B1175870) citrate (B86180) was effective. nih.govresearchgate.net This approach allows for the sensitive detection of labeled oligosaccharides in the picomole range. nih.gov The analysis is typically performed in negative ion mode, which is well-suited for the highly anionic, sulfonated derivatives, generating prominent [M-H]⁻ ions. nih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Ionization Mode | Negative Ion Mode | nih.gov |

| Matrix | 3-aminoquinoline with 2.5 mM ammonium citrate | nih.gov |

| Observed Ions | [M-H]⁻ | nih.gov |

| Detection Range | 2-10 picomoles | nih.gov |

The coupling of liquid chromatography (LC) with mass spectrometry (MS) is a quintessential technique for separating complex mixtures and providing structural information on the individual components. For a compound like this compound, which is often used as a derivatizing agent, LC-MS is invaluable. ekb.eg The LC component, typically high-performance liquid chromatography (HPLC), separates the derivatized analytes from underivatized dye and other reaction byproducts.

The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. ekb.eg This provides molecular weight information that is crucial for identification. ekb.eg The use of high-purity, LC-MS grade solvents and reagents is critical to minimize background noise and prevent the formation of unwanted adducts, ensuring a high signal-to-noise ratio for reliable performance. lcms.cz The structural analysis is further enhanced by tandem mass spectrometry (MS/MS), where ions of a specific mass are fragmented to yield structural information about the original molecule.

Electrospray ionization (ESI) is a soft ionization technique particularly suited for the analysis of polar, charged, and large molecules, making it ideal for studying carbohydrates derivatized with this compound. nih.gov ESI-MS, especially when coupled with a separation technique like capillary electrophoresis (CE), provides high-resolution data on complex mixtures of labeled oligosaccharides. nih.gov

In studies using the 1,3,6-isomer (ANTS) for derivatization, ESI mass spectrometry is typically performed in negative ion mode due to the three sulfonate groups. nih.gov The resulting mass spectra show characteristic ion patterns that depend on the size of the attached carbohydrate. For instance, smaller derivatized oligosaccharides (with a degree of polymerization, DP, less than 6) produce both singly charged [M-H]⁻ and doubly charged [M-2H]²⁻ ions. nih.gov In contrast, larger derivatives (DP ≥ 6) tend to produce only the doubly charged [M-2H]²⁻ ion. nih.gov This predictable charge state behavior aids in the structural confirmation of the labeled species. The high mass accuracy of ESI-MS, often better than 0.01%, strengthens the power of the analytical method. nih.gov

| Degree of Polymerization (DP) | Observed Ion Species | Reference |

|---|---|---|

| DP < 6 | [M-H]⁻ and [M-2H]²⁻ | nih.gov |

| DP ≥ 6 | [M-2H]²⁻ only | nih.gov |

Fluorescence Spectroscopy for Photophysical Property Investigation

The inherent fluorescence of this compound is central to its application as a biochemical label. Fluorescence spectroscopy is the primary tool used to investigate its photophysical properties, including quantum yield and its interactions with quenching agents.

The fluorescence quantum yield, which describes the efficiency of the fluorescence process, is a key parameter for any fluorophore. For the related compound 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), it has been demonstrated that the solvent environment can significantly impact its fluorescence quantum yield. For example, the use of deuterium (B1214612) oxide (D₂O) as a solvent can increase the fluorescence quantum yield of ANTS four-fold. sigmaaldrich.com

Another critical photophysical property is the Stokes shift, which is the difference between the wavelength of maximum absorption (excitation) and the wavelength of maximum emission. wikipedia.org A large Stokes shift is advantageous as it minimizes the overlap between the excitation and emission spectra, reducing self-absorption and improving detection sensitivity. sigmaaldrich.com The aminonaphthalene trisulfonic acid structure exhibits a notably large Stokes shift in aqueous solutions. sigmaaldrich.com This property is beneficial in biological samples, as it effectively separates the dye's emission from the majority of the sample's natural autofluorescence. sigmaaldrich.com

| Property | Wavelength (nm) / Value | Conditions | Reference |

|---|---|---|---|

| Excitation Maximum (λex) | 356 nm | 0.1 M phosphate, pH 7.0 | sigmaaldrich.comsigmaaldrich.com |

| Emission Maximum (λem) | 512 nm | 0.1 M phosphate, pH 7.0 | sigmaaldrich.comsigmaaldrich.com |

| Stokes Shift (λem - λex) | 156 nm | Calculated from above data | sigmaaldrich.comsigmaaldrich.com |

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. nih.gov Studying these mechanisms provides insight into molecular interactions. nih.gov The fluorescence of this compound is known to be effectively quenched by specific ions.

Research has shown that thallium (Tl⁺) and cesium (Cs⁺) ions are potent quenchers of its fluorescence. This quenching effect is also observed for the 1,3,6-isomer, ANTS. sigmaaldrich.com The quenching mechanism can involve various molecular interactions, such as collisional quenching or the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov The specific and efficient quenching by these heavy metal ions makes the compound useful in fluorescence-based assays. In a widely used application, the polyanionic ANTS is paired with a cationic quencher, p-xylene-bis-pyridinium bromide (DPX), in assays to study membrane fusion and permeability. sigmaaldrich.comthermofisher.com When encapsulated together at high concentrations, their fluorescence is quenched; upon membrane fusion or leakage, dilution separates the dye and quencher, leading to a significant increase in fluorescence.

| Quencher | Target Compound Isomer | Application/Note | Reference |

|---|---|---|---|

| Thallium (Tl⁺) ions | 1,3,5- and 1,3,6- | Effective ionic quencher | sigmaaldrich.com |

| Cesium (Cs⁺) ions | 1,3,5- and 1,3,6- | Effective ionic quencher | sigmaaldrich.com |

| p-Xylene-bis-pyridinium bromide (DPX) | 1,3,6- (ANTS) | Cationic quencher used in membrane fusion/permeability assays | sigmaaldrich.comthermofisher.com |

Analysis of Excitation and Emission Spectra

This compound is recognized as a polyanionic fluorescent dye used in various biochemical and biological research applications. Its fluorescence is a key characteristic, enabling its use as a label for tracking and analyzing molecules such as saccharides and glycoproteins. The fluorescence process involves the absorption of a photon at a specific excitation wavelength, which elevates the molecule to an excited electronic state. Subsequently, the molecule relaxes back to its ground state, emitting a photon at a longer wavelength (lower energy). The difference between the excitation and emission maxima is known as the Stokes shift.

While the compound is known for its fluorescent properties, specific, experimentally determined excitation (λex) and emission (λem) maxima for the 1,3,5-trisulfonic acid isomer are not consistently reported in publicly available scientific literature. It is crucial to distinguish this isomer from the more commonly studied 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), for which spectroscopic data is more readily available. The positioning of the sulfonate groups on the naphthalene (B1677914) ring significantly influences the electronic environment of the fluorophore, meaning the spectral properties of the 1,3,5-isomer are distinct from those of the 1,3,6-isomer.

The fluorescence of aminonaphthalene sulfonic acids is highly sensitive to the local environment. Factors such as solvent polarity, pH, and binding to macromolecules can influence the quantum yield and the positions of the excitation and emission maxima. For instance, the fluorescence of similar aminonaphthalene sulfonate dyes is often enhanced in less polar environments, accompanied by a blue shift (a shift to shorter wavelengths) in the emission spectrum. acs.org This solvatochromic behavior makes such dyes useful as probes for hydrophobic sites in proteins or membranes. acs.orgnih.gov The fluorescence of this compound can be effectively quenched by certain ions, a property utilized in designing specific fluorescence-based assays.

Table 1: General Principles of Fluorescence Spectroscopy for this compound

| Parameter | Description | Influencing Factors |

|---|---|---|

| Excitation Wavelength (λex) | The wavelength of light absorbed by the molecule to reach an excited state. For aminonaphthalenes, this is typically in the UV or near-visible range. | Solvent, pH, molecular conjugation. |

| Emission Wavelength (λem) | The wavelength of light emitted as the molecule returns to its ground state. It is always longer than the excitation wavelength. | Solvent polarity (solvatochromism), temperature, presence of quenchers. |

| Quantum Yield (Φ) | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | Molecular rigidity, solvent viscosity, temperature, presence of quenching agents. |

| Stokes Shift | The energy difference (in nm or cm⁻¹) between the maximum of the absorption and emission spectra. | Molecular structure, solvent polarity, and reorganization energy of the solvent shell. |

Vibrational and Resonance Spectroscopy for Structural Confirmation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the frequencies that correspond to their natural vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which serve as a molecular fingerprint.

Key expected vibrational modes include the stretching and bending of the N-H bonds in the primary amine, the strong, characteristic stretches of the S=O bonds in the sulfonic acid groups, and the various C-H and C=C vibrations of the aromatic naphthalene core. The complex substitution pattern on the naphthalene ring would also give rise to a unique pattern of out-of-plane C-H bending bands in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) group | N-H stretching | 3300 - 3500 | Medium, two bands for primary amine |

| N-H bending (scissoring) | 1590 - 1650 | Medium to strong | |

| Sulfonic Acid (-SO₃H) group | O-H stretching | 2500 - 3300 | Strong, very broad |

| S=O asymmetric stretching | 1340 - 1350 | Strong | |

| S=O symmetric stretching | 1150 - 1210 | Strong | |

| S-O stretching | 1030 - 1060 | Strong | |

| Aromatic Naphthalene Ring | Aromatic C-H stretching | 3000 - 3100 | Medium to weak |

| Aromatic C=C stretching | 1450 - 1600 | Medium to weak, multiple bands | |

| Aromatic C-H out-of-plane bending | 690 - 900 | Strong, pattern depends on substitution |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of an organic molecule by providing detailed information about the carbon and hydrogen atomic framework.

¹H NMR Spectroscopy: A proton (¹H) NMR spectrum of this compound would provide information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum is expected to show signals primarily in the aromatic region. The naphthalene ring contains four protons directly attached to it. Due to the asymmetrical substitution pattern, each of these aromatic protons is chemically distinct and would, in principle, give rise to a separate signal. The chemical shifts of these protons are influenced by the strong electron-withdrawing effects of the sulfonic acid groups and the electron-donating effect of the amino group. The signals would appear as doublets or doublets of doublets due to coupling with adjacent protons on the ring. The protons of the primary amine (-NH₂) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: A carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms of the naphthalene ring. The chemical shifts provide insight into the electronic environment of each carbon. Carbons directly attached to the electron-withdrawing sulfonic acid groups would be significantly deshielded and appear at a higher chemical shift (further downfield). Conversely, the carbon atom bonded to the electron-donating amino group would be shielded and appear at a lower chemical shift (further upfield) compared to the other ring carbons. The quaternary carbons (those not bonded to any hydrogen, i.e., C1, C3, C5, C8, and the two bridgehead carbons) can also be distinguished, often by their lower intensity in standard spectra.

While specific, experimentally verified chemical shift data for this compound is not available in the surveyed literature, the expected characteristics of its NMR spectra can be summarized.

Table 3: Predicted ¹H NMR Spectral Characteristics for this compound

| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (4H) | ~7.0 - 9.0 | Doublet, Doublet of doublets | Exact shifts and coupling constants depend on the specific proton position on the naphthalene ring. |

| Amine Protons (-NH₂, 2H) | Highly variable | Broad singlet | Position and broadening are solvent and concentration dependent; may exchange with D₂O. |

Table 4: Predicted ¹³C NMR Spectral Characteristics for this compound

| Carbon Type | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| C-SO₃H (C1, C3, C5) | ~130 - 150 | Deshielded due to the electron-withdrawing sulfonic acid groups. |

| C-NH₂ (C8) | ~135 - 155 | Shift influenced by both the amino group and ring position. |

| Aromatic C-H | ~115 - 135 | Range for protonated aromatic carbons. |

| Quaternary Bridgehead Carbons | ~125 - 140 | Carbons at the fusion of the two aromatic rings. |

Derivatization Strategies and Functionalization for Research Applications

Reductive Amination for Biomolecule Labeling

Reductive amination is a cornerstone method for labeling biomolecules, particularly carbohydrates, with ANTS. researchgate.net This chemical strategy converts the open-chain aldehyde or ketone form of a reducing sugar into a stable secondary amine, covalently linking it to the ANTS fluorophore. wikipedia.orgmasterorganicchemistry.com This process is fundamental to techniques like Fluorophore-Assisted Carbohydrate Electrophoresis (FACE). nih.govresearchgate.net

The reductive amination process occurs in two principal, sequential steps under weakly acidic conditions. wikipedia.orgharvard.edu

Schiff Base Formation : The reaction is initiated by the nucleophilic attack of the primary amine of ANTS on the electrophilic carbonyl carbon of an aldehyde or ketone. ncert.nic.in This forms an unstable hemiaminal intermediate. nih.gov Facilitated by acid catalysis, the hemiaminal then undergoes dehydration, eliminating a water molecule to form a C=N double bond, known as an imine or, in this context, a Schiff base. wikipedia.orgnih.govresearchgate.net This initial reaction is reversible, and the removal of water can shift the equilibrium toward the formation of the imine. wikipedia.orgnih.gov

Reduction : The formed Schiff base is then reduced to a stable secondary amine. This step is typically accomplished using a mild reducing agent that is selective for the imine over the carbonyl group of the unreacted sugar. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose because it is stable at the acidic pH required for Schiff base formation and selectively reduces the protonated iminium ion, which is more reactive to reduction than a carbonyl group. masterorganicchemistry.comharvard.edu The reduction step renders the linkage stable and irreversible.

The efficiency and specificity of ANTS labeling via reductive amination are highly dependent on reaction conditions. The kinetics of the reaction must be optimized to ensure maximal labeling yield while preserving the integrity of the analyte, especially for sensitive structures like sialylated glycans.

pH Dependence : The reaction is catalyzed by acid. nih.gov A weakly acidic environment (typically pH 6-7) is optimal as it serves a dual purpose: it facilitates the protonation of the carbonyl group, making it more electrophilic, and catalyzes the dehydration of the hemiaminal intermediate. harvard.edunih.gov However, a pH that is too low can lead to excessive protonation of the ANTS amine group, reducing its nucleophilicity and slowing the initial attack.

Kinetics and Catalysis : The reaction rate can be significantly influenced by the choice of acid catalyst. While acetic acid is commonly used, stronger organic acids like citric acid have been shown to produce substantially higher yields of ANTS-sugar adducts in shorter time frames. nih.govnih.gov For instance, using citric acid as a catalyst, a greater than 95% derivatization yield can be achieved in just 50 minutes at 55°C. nih.gov This is a significant improvement over protocols using acetic acid, which may require overnight incubation. nih.gov Importantly, at these accelerated conditions (55°C for 50 minutes), the loss of terminal sialic acids from glycans is negligible, demonstrating that the labeling kinetics are faster than the degradation of these labile sugar residues. nih.gov

The following table summarizes key parameters for optimizing the ANTS derivatization reaction based on published research findings.

| Parameter | Condition with Acetic Acid Catalyst | Optimized Condition with Citric Acid Catalyst | Outcome |

| Reaction Time | Overnight (approx. 16 hours) | 50 minutes | Significant reduction in sample preparation time. nih.gov |

| Temperature | 37°C | 55°C | Faster reaction kinetics without significant degradation. nih.gov |

| Glycan:Fluorophore Ratio | 1:100 or greater | As low as 1:10 | Reduced excess reagent simplifies cleanup. nih.gov |

| Derivatization Yield | High | >95% | Maintained or improved efficiency. nih.gov |

| Sialic Acid Loss | Potential for loss over long incubation | Negligible | Preservation of glycan structure. nih.gov |

Enhancement of Analytical Performance through Derivatization

Derivatizing analytes with ANTS introduces properties that are highly advantageous for modern analytical techniques. The sulfonic acid groups and the fluorophore are key to enhancing separation and detection.

Native glycans are typically neutral molecules (with the exception of sialylated or sulfated structures) and thus cannot be effectively separated by electrophoresis. Derivatization with ANTS confers a significant negative charge due to its three sulfonic acid groups. researchgate.net This high charge-to-mass ratio allows the labeled glycans to migrate in an electric field, enabling high-resolution separation by techniques like Capillary Electrophoresis (CE) and Polyacrylamide Gel Electrophoresis (PAGE). nih.govnih.govresearchgate.net

The separation in these techniques is based on the unique size and structure of each glycan, as each ANTS-glycan conjugate will have a distinct electrophoretic mobility. nih.gov This principle is the foundation of FACE, a method widely used for profiling complex mixtures of oligosaccharides released from glycoproteins. nih.govresearchgate.net

While ANTS is primarily known for its fluorescence, its charged nature is also beneficial for mass spectrometry (MS) analysis. The permanent negative charges can enhance ionization efficiency, particularly for electrospray ionization (ESI) in negative ion mode. nih.gov This pre-existing charge on the analyte can facilitate the formation of gas-phase ions.

For Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, ANTS-labeled glycans are readily detected in the negative ion mode, typically as [M-H]⁻ ions. nih.gov However, obtaining strong signals can be challenging. The choice of matrix is critical; standard matrices may fail to produce strong signals. researchgate.net Research has shown that using a 3-aminoquinoline (B160951) matrix allows for the sensitive detection of both neutral and sialylated ANTS-labeled N-glycans in the picomole range. nih.gov One potential issue is that the acidic sulfone groups of ANTS can sometimes compete with other residues for ionization, which may limit sensitivity in certain contexts. researchgate.net

| Technique | Advantage of ANTS Derivatization | Key Optimization Strategy |

| Capillary Electrophoresis (CE) | Imparts strong negative charge, enabling electrophoretic mobility and high-resolution separation of neutral sugars. nih.govunifi.it | Optimization of background electrolyte and pH to maximize resolution. |

| Electrospray Ionization MS (ESI-MS) | Pre-existing charge enhances ionization efficiency in negative ion mode. nih.gov | Coupling with high-efficiency separation like CE (CE-MS) to reduce ion suppression. nih.gov |

| MALDI-TOF MS | Allows for sensitive detection of labeled glycans in negative ion mode. nih.gov | Selection of an appropriate matrix, such as 3-aminoquinoline, to achieve strong signal intensity. nih.govresearchgate.net |

Specific Derivatization for Glycomics and Glycoprotein (B1211001) Research

ANTS has become an indispensable tool in glycomics and the structural characterization of glycoproteins, particularly for therapeutic proteins like monoclonal antibodies where glycosylation is a critical quality attribute. nih.govchemrxiv.org The analytical workflow typically involves several key steps.

First, N-glycans are enzymatically cleaved from the purified glycoprotein using an enzyme such as Peptide-N-Glycosidase F (PNGase F). nih.govchemrxiv.org The released pool of glycans is then derivatized with ANTS via reductive amination. chemrxiv.orgmdpi.com This fluorescently- and charge-tagged mixture of glycans is subsequently profiled using high-resolution separation techniques. Capillary Gel Electrophoresis with Laser-Induced Fluorescence detection (CGE-LIF) is a powerful method for this purpose, providing rapid and detailed glycan profiles. nih.gov The resulting electropherograms can be used to create databases of glycan structures, which aid in the rapid identification and quantification of glycans in unknown samples. nih.gov The combination of enzymatic release, ANTS derivatization, and high-resolution separation provides a robust platform for characterizing the complex glycosylation patterns of proteins. nih.govmaynoothuniversity.ie

Methodologies for N-Glycan and O-Glycan Labeling

The primary method for labeling both N-glycans and O-glycans with 8-Aminonaphthalene-1,3,5-trisulfonic acid is reductive amination. This chemical reaction forms a stable secondary amine linkage between the fluorophore and the carbohydrate.

N-Glycan Labeling Protocol:

N-glycans are typically released from glycoproteins enzymatically using Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue of the protein, leaving a free reducing terminus on the glycan. A standard protocol for the subsequent labeling with ANTS involves the following steps:

Sample Preparation: The released N-glycan samples are dried completely in a vacuum centrifuge.

Labeling Reaction: The dried glycans are redissolved in a solution of 0.1 M ANTS in 15% aqueous acetic acid.

Reduction: A solution of 1 M sodium cyanoborohydride (NaCNBH₃) in dimethyl sulfoxide (B87167) (DMSO) is added to the glycan-ANTS mixture.

Incubation: The reaction mixture is incubated for 16 hours at 37°C to allow for the formation and reduction of the Schiff base. nih.gov

The acetic acid in the reaction mixture catalyzes the formation of the Schiff base between the primary amine of ANTS and the aldehyde group of the open-ring form of the reducing glycan. The sodium cyanoborohydride then reduces the imine to a stable secondary amine.

O-Glycan Labeling Considerations:

The labeling of O-glycans with ANTS also proceeds via reductive amination. However, the release of O-glycans from glycoproteins typically requires chemical methods, such as β-elimination, as there is no universal enzyme analogous to PNGase F for O-glycans. nih.gov

Non-reductive β-elimination: This method releases O-glycans with a free reducing end, making them directly amenable to the same ANTS labeling protocol used for N-glycans. researchgate.net

Reductive β-elimination: This common method uses a reducing agent (e.g., sodium borohydride) during the release process, which converts the reducing end of the O-glycan to an alditol. nih.gov Alditols lack the aldehyde group necessary for reductive amination with ANTS. Therefore, for ANTS labeling to be possible, a non-reductive release method must be employed.

Once O-glycans with a free reducing terminus are obtained, the labeling protocol is fundamentally the same as for N-glycans, involving the reaction with ANTS in the presence of a reducing agent.

| Step | Reagent/Condition | Purpose |

| Glycan Release (N-glycans) | PNGase F | Enzymatic cleavage to release N-glycans with a free reducing end. |

| Glycan Release (O-glycans) | Non-reductive β-elimination | Chemical cleavage to release O-glycans with a free reducing end. |

| Sample Preparation | Vacuum centrifugation | Complete drying of the glycan sample. |

| Labeling | 0.1 M ANTS in 15% acetic acid | Provides the fluorescent tag and catalyzes Schiff base formation. |

| Reduction | 1 M NaCNBH₃ in DMSO | Reduces the Schiff base to a stable secondary amine. |

| Incubation | 16 hours at 37°C | Allows the labeling reaction to proceed to completion. |

Derivatization Protocols for Oligosaccharide Sequencing and Profiling

Derivatization with this compound is instrumental in the sequencing and profiling of oligosaccharides, primarily through techniques that leverage the imparted fluorescence and charge.

Oligosaccharide Profiling with ANTS:

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) and Capillary Electrophoresis (CE) are powerful techniques for profiling complex mixtures of oligosaccharides. springernature.comias.ac.in The process involves:

Labeling: The entire pool of released glycans (either N- or O-linked) is labeled with ANTS as described previously.

Separation: The ANTS-labeled glycans are then separated by high-resolution polyacrylamide gel electrophoresis (PAGE) or by CE. The three sulfonic acid groups on ANTS provide a high charge-to-mass ratio, ensuring that separation is primarily based on the hydrodynamic size of the glycan. ias.ac.in

Detection: The separated glycans are visualized using a UV light source, with the fluorescence intensity of each band corresponding to the relative abundance of that particular oligosaccharide. ias.ac.in

This method generates a distinct "fingerprint" or profile of the glycosylation of a particular glycoprotein or cell type. researchgate.net Comparing the electrophoretic mobility of unknown glycans to a standard ladder of ANTS-labeled maltooligosaccharides allows for the estimation of the size of the glycans in glucose units (GU). researchgate.net

Oligosaccharide Sequencing with ANTS:

Sequencing of ANTS-labeled oligosaccharides is achieved through sequential exoglycosidase digestion. sigmaaldrich.comqa-bio.com Exoglycosidases are enzymes that specifically cleave terminal monosaccharide residues with defined linkages. sigmaaldrich.com The workflow is as follows:

Initial Profiling: An initial FACE or CE profile of the ANTS-labeled glycan pool is obtained.

Exoglycosidase Digestion: Aliquots of the ANTS-labeled glycan mixture are treated with a panel of specific exoglycosidases (e.g., sialidase, galactosidase, fucosidase).

Re-profiling: The digested samples are then re-analyzed by FACE or CE.

Structural Deduction: The removal of a specific monosaccharide by an exoglycosidase results in a shift in the electrophoretic mobility of the corresponding glycan peak. By observing which enzyme causes a shift for a particular peak, the terminal monosaccharide and its linkage can be identified. A systematic application of a panel of exoglycosidases allows for the deduction of the complete sequence and branching pattern of the oligosaccharide. sigmaaldrich.comqa-bio.com

| Analytical Technique | Principle | Application in ANTS-based Analysis |

| Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) | Separation of fluorescently labeled molecules in a polyacrylamide gel based on size and charge. | Profiling of ANTS-labeled glycan mixtures, providing a characteristic fingerprint. springernature.com |

| Capillary Electrophoresis (CE) | High-resolution separation of charged molecules in a narrow capillary based on their electrophoretic mobility. | High-throughput and quantitative profiling of ANTS-labeled glycans. |

| Exoglycosidase Digestion | Sequential enzymatic removal of terminal monosaccharides from a glycan. | Used in conjunction with FACE or CE to determine the sequence and linkage of ANTS-labeled oligosaccharides. sigmaaldrich.com |

Emerging Derivatization Reagents and Techniques

While this compound remains a valuable tool, particularly for electrophoretic methods, newer derivatization reagents have been developed to address some of its limitations, such as suboptimal performance in mass spectrometry (MS) and lengthy reaction times.

RapiFluor-MS:

RapiFluor-MS (RFMS) is a more recently developed labeling reagent that offers significant advantages for glycan analysis, particularly in workflows that combine liquid chromatography (LC) with fluorescence and mass spectrometry detection. frontiersin.org

Rapid Labeling: RFMS reacts with glycosylamines (the form of N-glycans immediately after PNGase F release) in under 5 minutes, a significant reduction from the hours-long incubation required for reductive amination with ANTS. frontiersin.org

Enhanced MS Sensitivity: RFMS possesses a tertiary amine group that provides high proton affinity, leading to a substantial increase in ionization efficiency in positive-ion mode ESI-MS compared to traditional labels. frontiersin.orgnih.gov This allows for the detection of low-abundance glycan species that might be missed when using ANTS.

Strong Fluorescence: It also contains a quinoline (B57606) fluorophore, providing strong fluorescence for sensitive detection in liquid chromatography. mybiosource.com

InstantPC:

InstantPC is another advanced labeling reagent that, like RFMS, reacts rapidly with released glycosylamines via activated carbamate (B1207046) chemistry to form a stable urea (B33335) linkage. nih.gov

Speed: The labeling reaction is complete in approximately one minute. researchgate.net

High Fluorescence Signal: The procaine-based fluorophore of InstantPC provides a significantly higher fluorescence signal compared to other labels, which is advantageous for the detection of low-abundance glycans. lcms.czlcms.cz

Improved MS Ionization: Similar to RFMS, InstantPC enhances MS ionization efficiency, facilitating mass confirmation of fluorescently detected peaks. lcms.cz

The development of these and other novel probes, some with multifunctional capabilities for different types of array immobilization and detection, signifies a move towards faster, more sensitive, and more MS-compatible glycan analysis workflows. nih.govspringernature.com These emerging reagents are not direct replacements for ANTS in all applications, as ANTS's strong negative charge remains highly advantageous for purely electrophoretic separations. However, for high-throughput platforms that integrate chromatographic separation with mass spectrometric characterization, reagents like RapiFluor-MS and InstantPC offer significant performance enhancements. frontiersin.orglcms.cz

| Reagent | Labeling Chemistry | Reaction Time | Key Advantages |

| This compound (ANTS) | Reductive Amination | ~16 hours | High negative charge for excellent electrophoretic separation. |

| RapiFluor-MS (RFMS) | NHS-Carbamate | < 5 minutes | Rapid labeling, enhanced fluorescence, and significantly improved MS sensitivity. frontiersin.orgmybiosource.com |

| InstantPC | Activated Carbamate | ~1 minute | Extremely rapid labeling, very high fluorescence signal, and enhanced MS ionization. nih.govlcms.cz |

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules. These techniques allow researchers to understand the complex behavior of substances in different environments, such as in solution or at interfaces.

All-atom molecular dynamics (MD) simulations are a computational method used to understand the interactions of a molecule with its environment in detail. In these simulations, every atom is treated as an individual particle, and its motion is calculated over time based on the forces exerted by surrounding atoms. This approach is particularly valuable for studying the behavior of 8-Aminonaphthalene-1,3,5-trisulfonic acid at interfaces, such as between a liquid and a solid surface or between two different liquids.

For a molecule like this compound, which is often used as a fluorescent label in aqueous environments for separating biomolecules, understanding its orientation and interactions at the interface with a separation matrix (like a polyacrylamide gel) is crucial. MD simulations can reveal how the charged sulfonate groups and the amino group interact with the solvent and other surfaces, influencing its migration and separation efficiency in techniques like capillary electrophoresis.

Table 1: Key Parameters in All-Atom MD Simulations for Interfacial Studies

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters that define the potential energy of the system. | Determines the accuracy of interactions between the molecule, water, and any surface. |

| Solvent Model | A representation of the solvent molecules (e.g., water). Explicit models treat each solvent molecule individually. | Crucial for accurately simulating the hydration shell around the sulfonate groups and their role in interfacial interactions. |

| Boundary Conditions | Defines the simulation space. Periodic boundary conditions are often used to simulate a bulk system. | Allows for the study of the molecule in a system that mimics a larger environment, avoiding edge effects. |

| Simulation Time | The duration over which the atomic motions are simulated. | Must be long enough to capture the relevant dynamic processes, such as molecular reorientation at an interface. |

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For a specific class of molecules like aminonaphthalenesulfonic acids, a general-purpose force field may not be sufficiently accurate. Therefore, the development and validation of a specialized force field are often necessary. nih.gov

The process involves:

Parameterization: This step involves determining the values for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are typically derived from high-level quantum mechanical calculations or fitted to reproduce experimental data, such as crystallographic structures, vibrational spectra, and thermodynamic properties. nih.gov

Validation: Once parameterized, the force field is tested for its ability to predict properties that were not used in the fitting process. nih.gov For this compound, this could involve simulating its behavior in a known solvent and comparing the calculated properties, like density or diffusion coefficients, with experimental values. nih.gov

Developing a reliable force field for this class of compounds is essential for accurately simulating their interactions in complex biological and chemical systems, such as their binding to carbohydrates or their behavior in electrophoretic separations. nih.govnih.gov

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure, energy, and optical properties of molecules.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. semanticscholar.orgresearchgate.net It is particularly useful for studying the photophysical behavior of fluorescent dyes like this compound. DFT calculations can predict key properties related to its function as a fluorophore. semanticscholar.org

Key applications of DFT for this molecule include:

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is critical as it relates to the wavelength of light the molecule absorbs.

Absorption Spectra: Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λ_max). This is fundamental to understanding how the dye is excited by light.

Electron Distribution: DFT can map the electron density distribution in the ground and excited states, providing insight into how charge is redistributed upon photoexcitation. This is important for understanding the molecule's interaction with its environment and its fluorescence properties.

Table 2: Predicted Electronic Properties of Fluorescent Dyes from DFT Calculations

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with the energy required for electronic excitation and influences the color and fluorescence of the dye. |

| Excitation Energy | The energy required to promote an electron from the ground state to an excited state. | Directly related to the wavelength of light absorbed by the molecule. |

These theoretical predictions are invaluable for designing new fluorescent labels with tailored properties, such as different emission wavelengths or improved quantum yields.

Semi-empirical methods are a class of quantum chemistry calculations that are computationally less demanding than ab initio methods like DFT. wikipedia.org They achieve this by using parameters derived from experimental data to simplify some of the complex calculations. wikipedia.orgnih.gov Methods like Austin Model 1 (AM1) and Parametric Method 3 (PM3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dewustl.edu

For a molecule like this compound, these methods can be used for:

Reactivity Prediction: The amino group (-NH₂) on the naphthalene (B1677914) ring is a key functional group for reactivity, for instance, in the reaction with carbohydrates to form a Schiff base. Semi-empirical methods can be used to calculate properties like atomic charges and orbital coefficients to predict the most likely sites for chemical reactions. scielo.br

Tautomerism Prediction: Tautomers are isomers of a compound that readily interconvert. While less common for the primary structure of this molecule, computational methods can explore the relative energies of potential tautomeric forms under different conditions (e.g., varying pH), which could influence its chemical behavior.

Screening Large Systems: Due to their computational efficiency, semi-empirical methods are suitable for initial screening of large numbers of related molecules or for studying interactions within a larger system where full DFT calculations would be too costly. nih.gov

While less accurate than DFT, methods like AM1 and PM3 provide a valuable tool for rapid assessment of molecular properties and reaction pathways. scielo.br

Prediction of Photochemical Stability and Degradation Pathways

The utility of a fluorescent dye is heavily dependent on its photochemical stability, or its resistance to degradation when exposed to light. Computational methods can be employed to predict the likely pathways through which a molecule like this compound might degrade upon photoexcitation.

This involves several steps:

Modeling the Excited State: Using methods like TD-DFT, the electronic structure of the molecule in its excited state is calculated. In the excited state, the electron distribution and bond strengths can be significantly different from the ground state.

Identifying Weak Points: By analyzing the electronic structure of the excited state, chemists can identify bonds that are weakened and therefore more susceptible to breaking. For instance, bonds adjacent to the amino or sulfonate groups might become more labile.

Simulating Reaction Pathways: Computational methods can then be used to explore the energy landscape of potential degradation reactions starting from the excited state. This can involve bond cleavage, rearrangements, or reactions with surrounding solvent or oxygen molecules.

By predicting the most likely degradation pathways, researchers can understand the mechanisms that lead to photobleaching (the loss of fluorescence). This knowledge is crucial for designing more robust and stable fluorescent probes for long-term imaging and sensing applications.

Computational Elucidation of Structure-Function Relationships

Computational and theoretical investigations are pivotal in elucidating the intricate relationship between the molecular structure of this compound and its functional properties. Although specific computational studies exclusively focused on this particular isomer are not extensively documented in publicly available literature, the methodologies applied to similar aminonaphthalene sulfonic acids and related compounds provide a robust framework for understanding its behavior at a molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For aminonaphthalene sulfonic acids, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(D) or 6-31+G(D), can offer deep insights into various molecular properties. indexcopernicus.comjournalirjpac.com These studies are instrumental in predicting molecular geometry, electronic properties, and spectroscopic characteristics, which collectively govern the compound's function.

A key aspect of this compound's function is its use as a fluorescent label. Computational chemistry provides tools to understand the origins of this fluorescence. Theoretical studies on similar aromatic molecules, such as 1-aminonaphthalene, have utilized high-level ab initio calculations like CASPT2//CASSCF to investigate their photophysics. Such studies can predict the energies of the lowest singlet electronic excitations (e.g., ππ* states) and the oscillator strengths of these transitions, which are fundamental to the molecule's absorption and emission properties.